molecular formula C24H21N3O2 B2625068 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1903479-34-4

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2625068
CAS No.: 1903479-34-4
M. Wt: 383.451
InChI Key: UBWPJWKTECEOMO-UHFFFAOYSA-N
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Description

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core structure with a pyrrolidinyl and pyrrolyl substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidinyl and pyrrolyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, which have similar structural features and biological activities.

    Quinoline derivatives: Compounds like quinine and chloroquine, which share the quinoline core structure and are known for their medicinal properties.

Uniqueness

2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for interactions with multiple molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(19-7-10-20(11-8-19)26-14-3-4-15-26)27-16-13-21(17-27)29-23-12-9-18-5-1-2-6-22(18)25-23/h1-12,14-15,21H,13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWPJWKTECEOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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